Cas no 19713-73-6 (2-Propenoic acid, 3-phenyl-, methyl ester, (2Z)-)

2-Propenoic acid, 3-phenyl-, methyl ester, (2Z)- structure
19713-73-6 structure
Product Name:2-Propenoic acid, 3-phenyl-, methyl ester, (2Z)-
CAS No:19713-73-6
MF:C10H10O2
MW:162.185203075409
CID:96003
PubChem ID:6428458
Update Time:2025-04-18

2-Propenoic acid, 3-phenyl-, methyl ester, (2Z)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-phenyl-, methyl ester, (2Z)-
    • Methyl (2Z)-3-phenylacrylate
    • (z)-3-phenylpropenoic acid,methyl ester
    • (Z)-cinnamic acid methyl ester
    • (Z)-cinnamic methyl carboxylate
    • (Z)-methyl 3-phenyl-2-propenoate
    • 8-Tetradecenoic acid, methyl ester, (Z)-
    • AGN-PC-0010RX
    • CTK2E8318
    • methyl (2Z)-3-phenylprop-2-enoate
    • methyl (Z)-3-phenyl-2-propenoate
    • methyl (Z)-8-tetradecenoate
    • methyl (Z)-cinnamate
    • methyl (Z)-tetradec-8-enoate
    • methyl tetradec-8Z-enoate
    • (z)-3-phenylpropenoic acid, methyl ester
    • 3-Phenyl-methyl ester(E)-2-Propenoic acid
    • Cinnamic acid, methyl ester, (Z)
    • CHEBI:194139
    • Methyl ester(e)-Cinnamic acid
    • A800700
    • Methyl cinnamate, (Z)
    • (Z)-3-phenyl-acrylic acid methyl ester
    • methyl (Z)-3-phenylprop-2-enoate;Methyl cinnamate
    • Cinnamic acid, methyl ester, cis-
    • SCHEMBL2425288
    • Methyl cis-3-phenylacrylate
    • FEMA 2698
    • Methyl cis-cinnamate
    • (Z)-3-phenyl-2-propenoic acid methyl ester
    • Q27275326
    • DTXSID401031262
    • cis-Methyl 3-phenyl-2-propenoate
    • 3-Phenyl-methyl ester(2E)-2-propenoic acid
    • cis-cinnamic acid methyl ester
    • Methyl cinnamate, (Z)-
    • Methyl (2E)-3-phenyl-2-propenoate
    • (Z)-Methyl cinnamate
    • 19713-73-6
    • cis-3-phenyl-prop-2-enoic acid methyl ester
    • methyl (Z)-3-phenylacrylate
    • C8O8SZU001
    • (Z)-Methyl 3-phenylacrylate
    • CINNAMIC ACID,METHYL ESTER (TRANS)
    • cis-methyl cinnamate
    • Methyl cinnamate, (E)
    • UNII-C8O8SZU001
    • methyl (Z)-3-phenylprop-2-enoate
    • Inchi: 1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7-
    • InChI Key: CCRCUPLGCSFEDV-FPLPWBNLSA-N
    • SMILES: O(C)C(/C=C\C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 162.0681
  • Monoisotopic Mass: 162.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Melting Point: Mp 36 °
  • PSA: 26.3
  • LogP: 1.87280

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